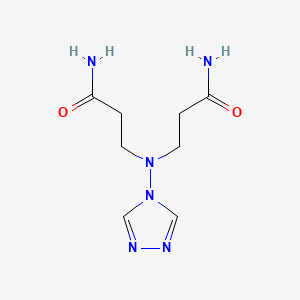
Propanamide, 3,3'-(4H-1,2,4-triazol-4-ylimino)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis-: is a compound that belongs to the class of organic compounds known as triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of two triazole rings connected by a propanamide group. Triazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis- typically involves the reaction of succinic anhydride with aminoguanidine hydrochloride and a variety of amines. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. One common method starts with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be advantageous in industrial settings due to its efficiency and ability to reduce reaction times .
化学反応の分析
Types of Reactions: Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .
科学的研究の応用
Chemistry: In chemistry, Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis- is used as a building block for the synthesis of various bioactive triazole-fused heterocycles. These heterocycles have applications in the development of new pharmaceuticals .
Biology: The compound has been studied for its potential biological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties. It has shown promise as a potent inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to inhibit specific enzymes and proteins makes it a candidate for drug development .
Industry: In the industrial sector, the compound can be used in the production of various chemical intermediates and as a catalyst in organic reactions .
作用機序
The mechanism of action of Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases and demethylases, by binding to their active sites. This inhibition can disrupt cellular processes and lead to the desired therapeutic effects .
類似化合物との比較
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar triazole structure and have comparable biological activities.
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: This compound also contains triazole rings and is used in the synthesis of coordination polymers.
Uniqueness: Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis- is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its dual triazole rings provide versatility in chemical reactions and biological activities, making it a valuable compound in various fields of research .
特性
CAS番号 |
131706-28-0 |
|---|---|
分子式 |
C8H14N6O2 |
分子量 |
226.24 g/mol |
IUPAC名 |
3-[(3-amino-3-oxopropyl)-(1,2,4-triazol-4-yl)amino]propanamide |
InChI |
InChI=1S/C8H14N6O2/c9-7(15)1-3-13(4-2-8(10)16)14-5-11-12-6-14/h5-6H,1-4H2,(H2,9,15)(H2,10,16) |
InChIキー |
VNHCEUAHFHWUNE-UHFFFAOYSA-N |
正規SMILES |
C1=NN=CN1N(CCC(=O)N)CCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


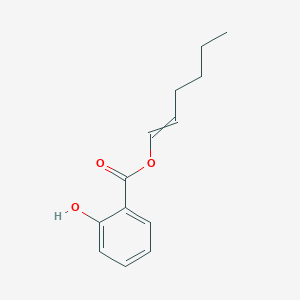
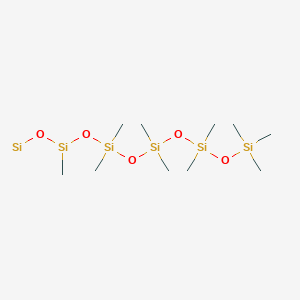
![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
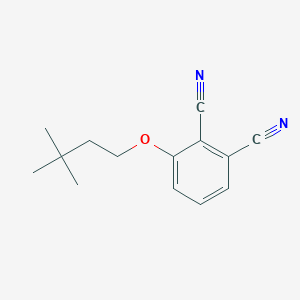
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)
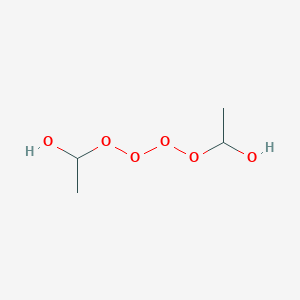
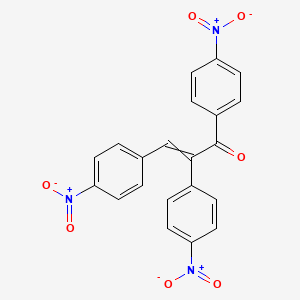
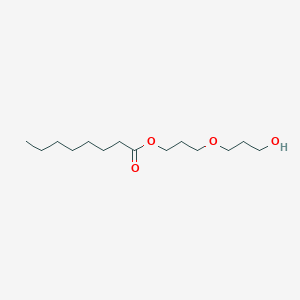

![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)

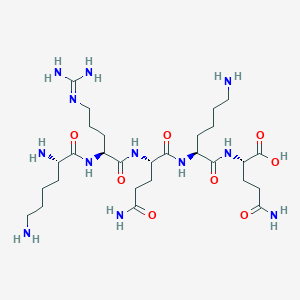
![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)
